Foreword: Unlocking the Potential of a Privileged Scaffold
Foreword: Unlocking the Potential of a Privileged Scaffold
An In-depth Technical Guide to 3,7-dibromo-10H-phenothiazine
The phenothiazine core, a unique tricyclic heteroaromatic system, represents what is often termed a "privileged scaffold" in the fields of medicinal chemistry and materials science.[1] Its non-planar, butterfly-like conformation and rich electron density make it a foundational building block for a vast array of functional molecules, from antipsychotic drugs to high-efficiency organic electronics.[2][3] This guide focuses on a key derivative, 3,7-dibromo-10H-phenothiazine (CAS No. 21667-32-3) , a symmetrically halogenated intermediate that serves as a versatile and indispensable platform for advanced molecular engineering.
The strategic placement of bromine atoms at the 3 and 7 positions transforms the parent phenothiazine into a highly reactive and adaptable synthon. These positions are primed for a variety of cross-coupling reactions, allowing for the precise installation of diverse functional groups. This capability enables researchers to systematically tune the molecule's electronic, optical, and biological properties. This guide provides an in-depth exploration of 3,7-dibromo-10H-phenothiazine, from its fundamental properties and synthesis to its cutting-edge applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Physicochemical & Structural Characteristics
3,7-dibromo-10H-phenothiazine is a solid material, typically appearing as a pale green to beige powder.[4] Its core properties are summarized below, providing the foundational data necessary for its application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 21667-32-3 | [4][5][6][7] |
| Molecular Formula | C₁₂H₇Br₂NS | [2][4][5] |
| Molecular Weight | 357.07 g/mol | [2][5][7] |
| Appearance | Pale Green to Beige Solid Powder | [4] |
| Melting Point | 186–188 °C | [8] |
| Purity | Typically ≥95% | [5][7] |
| SMILES | BrC1=CC(SC2=CC(Br)=CC=C2N3)=C3C=C1 | [5] |
| InChI Key | NVORBAXCWWFMSA-UHFFFAOYSA-N | [7] |
Computational Data
| Parameter | Value | Significance | Source(s) |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Predicts transport properties (e.g., cell permeability). | [5] |
| LogP (Octanol-Water Partition Coeff.) | 5.4198 | Indicates high lipophilicity. | [5] |
Synthesis and Spectroscopic Characterization
The reliable synthesis of high-purity 3,7-dibromo-10H-phenothiazine is critical for its use as a building block. The most common and effective method is the direct electrophilic bromination of the 10H-phenothiazine starting material.
Reference Synthesis Protocol: Direct Bromination
This protocol is adapted from established literature procedures and provides a robust method for obtaining the target compound in high yield.[8][9]
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves the phenothiazine starting material and is stable to the oxidizing conditions of the brominating agent.
-
Brominating Agent: A solution of elemental bromine (Br₂) in acetic acid provides a controlled source of the electrophile (Br⁺).
-
Stoichiometry: A slight excess of bromine (e.g., 2.1 equivalents) is used to ensure the complete di-substitution at the electron-rich 3 and 7 positions.
-
Quenching: A saturated aqueous solution of sodium sulfite (Na₂SO₃) is crucial. It serves to neutralize any unreacted bromine, preventing over-bromination or the formation of hazardous byproducts during workup.
-
Workup: Pouring the reaction mixture into ice water causes the organic product, which is insoluble in water, to precipitate, allowing for easy collection via suction filtration.
Caption: Synthesis of 3,7-dibromo-10H-phenothiazine via direct bromination.
Step-by-Step Methodology:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10H-phenothiazine (1.0 eq.) in degassed glacial acetic acid under a nitrogen atmosphere.
-
Addition of Bromine: Prepare a solution of bromine (2.1 eq.) in glacial acetic acid. Add this solution slowly and dropwise to the stirred phenothiazine solution at room temperature.
-
Reaction: Stir the deep-colored reaction mixture at room temperature for 16 hours.
-
Quenching: Add a saturated aqueous solution of sodium sulfite to the reaction mixture and continue stirring for 3 hours to ensure all excess bromine is consumed.
-
Precipitation & Isolation: Pour the reaction mixture onto a large volume of ice water. A greenish precipitate will form.
-
Purification: Collect the solid product by suction filtration and wash thoroughly with cold water. Dry the precipitate to a constant weight to yield 3,7-dibromo-10H-phenothiazine as a greenish powder (typical yield: 88%).[8]
Spectroscopic Validation
Confirming the identity and purity of the synthesized product is a non-negotiable step. The following data serves as a reference for validation.
-
¹H NMR (300 MHz, DMSO-d₆): The symmetrical nature of the molecule simplifies the spectrum.
-
δ 8.84 (s, 1H): Corresponds to the N-H proton of the phenothiazine core.
-
δ 7.14 (dd, J = 8.3, 2.3 Hz, 2H): Protons at positions 2 and 8.
-
δ 7.11 (d, J = 2.3 Hz, 2H): Protons at positions 4 and 6.
-
δ 6.58 (d, J = 8.3 Hz, 2H): Protons at positions 1 and 9.[8]
-
-
¹³C NMR (151 MHz, DMSO-d₆):
-
δ 140.9, 116.0, 112.7 (Cquat): Quaternary carbons.
-
δ 130.3, 128.1, 118.2 (CH): Protonated aromatic carbons.[8]
-
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.
-
m/z (%): 359 [M(⁸¹Br₂)]⁺, 357 [M(⁷⁹Br⁸¹Br)]⁺ (100%), 355 [M(⁷⁹Br₂)]⁺.[8]
-
Key Applications in Research and Development
The utility of 3,7-dibromo-10H-phenothiazine stems from its dual nature: the inherent electronic properties of the phenothiazine core and the synthetic versatility afforded by the two bromine atoms.
Advanced Materials for Organic Electronics
The electron-rich nitrogen and sulfur atoms make the phenothiazine core a powerful electron donor, a property essential for organic semiconductor applications.[2]
-
Perovskite Solar Cells (PSCs): 3,7-dibromo-10H-phenothiazine is a critical precursor for synthesizing novel self-assembled monolayers (SAMs) that function as hole-selective contacts. For instance, it is used to create materials like Br-2EPT . When this SAM is placed between the anode and the perovskite active layer, it facilitates efficient hole extraction, leading to high-performance p-i-n PSCs with power conversion efficiencies (PCE) exceeding 22%.[2]
-
Dye-Sensitized Solar Cells (DSSCs) & Batteries: The strong electron-donating character of phenothiazine derivatives makes them excellent components in DSSCs and organic batteries.[2] For example, derivatives like PTZAN, synthesized from phenothiazine precursors, have been used in zinc batteries demonstrating high capacity, high voltage, and excellent stability over 2000 cycles.[2]
-
OLEDs and OFETs: The compound's excellent electron transport properties make it a valuable building block for materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[10]
Caption: Workflow from precursor to high-efficiency perovskite solar cells.
A Versatile Intermediate in Medicinal Chemistry
The phenothiazine scaffold is found in numerous FDA-approved drugs, particularly for psychiatric treatments.[2] 3,7-dibromo-10H-phenothiazine provides a strategic entry point for creating novel, biologically active derivatives through targeted functionalization.
-
Antibacterial Agents: The dibromo intermediate is ideal for twofold Suzuki coupling reactions. By reacting it with various (hetero)aryl boronic acids, researchers can synthesize a library of 3,7-di(hetero)aryl-substituted phenothiazines. Subsequent modifications, such as N-alkylation and quaternization, have yielded salts that exhibit potent antibacterial activity against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus.[8]
-
Anticancer Drug Discovery: Phenothiazine derivatives are known to initiate apoptosis and inhibit multidrug resistance in cancer cells.[3] The dibromo precursor allows for the attachment of cancer-targeting moieties or other pharmacophores at the 3 and 7 positions to develop novel hybrid anticancer agents.[3][11]
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